![molecular formula C19H23BrO3 B5050494 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene CAS No. 6479-57-8](/img/structure/B5050494.png)
2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene
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Description
“2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene” is a chemical compound with the CAS Number: 57685-37-7 . It has a molecular weight of 243.14 . The compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis pathway for this specific compound isn’t available in the retrieved data.Molecular Structure Analysis
The InChI code for the compound is1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3
. This code provides a detailed description of the molecule’s structure, including the positions of the bromine, ethoxy, and butoxy groups on the benzene ring. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 243.14 . More specific physical and chemical properties like boiling point, melting point, and solubility are not available in the retrieved data.Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-3-21-16-7-9-17(10-8-16)22-12-4-5-13-23-19-11-6-15(2)14-18(19)20/h6-11,14H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUMVWABGLVOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367777 |
Source
|
Record name | 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6479-57-8 |
Source
|
Record name | 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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